molecular formula C12H8ClFO B6373406 4-(2-Chlorophenyl)-3-fluorophenol CAS No. 1261964-41-3

4-(2-Chlorophenyl)-3-fluorophenol

Cat. No.: B6373406
CAS No.: 1261964-41-3
M. Wt: 222.64 g/mol
InChI Key: CWJKZUZXBFBMGK-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3-fluorophenol is an aromatic compound characterized by the presence of a chlorophenyl group and a fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3-fluorophenol typically involves the reaction of 2-chlorophenol with a fluorinating agent under controlled conditions. One common method involves the use of a fluorinating reagent such as Selectfluor in the presence of a catalyst. The reaction is carried out in an organic solvent like acetonitrile at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, including temperature, pressure, and reagent flow rates. This ensures high efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

Scientific Research Applications

4-(2-Chlorophenyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)-3-fluorophenol is unique due to the presence of both chlorophenyl and fluorophenol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to its similar compounds .

Properties

IUPAC Name

4-(2-chlorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKZUZXBFBMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684207
Record name 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-41-3
Record name 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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